3-Pyrrolidinol, 1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, monohydrochloride

Description

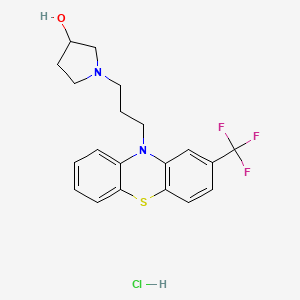

IUPAC Nomenclature and Structural Formula

The compound 3-pyrrolidinol, 1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, monohydrochloride is systematically named according to IUPAC rules as 1-[3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl]pyrrolidin-3-ol hydrochloride . Its structural formula comprises:

- A phenothiazine core (dibenzothiazine) substituted with a trifluoromethyl (-CF₃) group at position 2.

- A propyl chain linking the phenothiazine nitrogen to the pyrrolidine ring .

- A hydroxyl group (-OH) at position 3 of the pyrrolidine ring.

- A hydrochloride salt formed via protonation of the pyrrolidine nitrogen.

The SMILES notation is:C1CN(CC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl, which clarifies the connectivity of the trifluoromethylphenothiazine, propyl linker, and hydroxypyrrolidine moieties.

Systematic Classification in Chemical Databases

This compound is cataloged across major chemical databases with the following identifiers:

The compound is classified under phenothiazine derivatives in pharmacological databases, emphasizing its hybrid structure combining a phenothiazine scaffold with a pyrrolidine substituent.

Comparative Analysis with Related Phenothiazine-Pyrrolidine Hybrids

The structural and functional features of this compound are compared to related hybrids below:

Table 1: Structural and Functional Comparisons

Key Observations:

- Trifluoromethyl Group : Unlike methdilazine or triflupromazine, the trifluoromethyl substitution enhances electron-withdrawing properties, potentially influencing receptor binding affinity.

- Propyl Linker : The three-carbon chain between phenothiazine and pyrrolidine may improve conformational flexibility compared to shorter chains in analogs like triflupromazine.

- Hydroxypyrrolidine : The hydroxyl group introduces hydrogen-bonding capability absent in non-hydroxylated pyrrolidine hybrids, possibly altering solubility or target interaction.

These modifications position the compound as a unique candidate for exploring structure-activity relationships in phenothiazine-based drug design.

Propriétés

Numéro CAS |

62848-18-4 |

|---|---|

Formule moléculaire |

C20H22ClF3N2OS |

Poids moléculaire |

430.9 g/mol |

Nom IUPAC |

1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]pyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C20H21F3N2OS.ClH/c21-20(22,23)14-6-7-19-17(12-14)25(16-4-1-2-5-18(16)27-19)10-3-9-24-11-8-15(26)13-24;/h1-2,4-7,12,15,26H,3,8-11,13H2;1H |

Clé InChI |

JSFZWPGUYCFPSV-UHFFFAOYSA-N |

SMILES |

C1CN(CC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |

SMILES canonique |

C1CN(CC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl |

Synonymes |

10-(3-(3-hydroxypyrrolidinyl)propyl)-2-trifluoromethylphenothiazine E 0663 E-0663 |

Origine du produit |

United States |

Méthodes De Préparation

Reductive Cyclization of Hydroxybutyronitrile (EP0269258A2)

A hydroxybutyronitrile intermediate undergoes reductive cyclization using Raney nickel or mixed Raney nickel/palladium catalysts under hydrogen pressure:

Steps

-

Reduction : 4-Azido-3-hydroxybutyronitrile in isopropanol/water with Raney nickel (50 psi H₂, room temperature).

-

Acid Treatment : Addition of HCl to achieve pH 3–10, followed by further hydrogenation.

-

Isolation : Evaporation, neutralization with NaOH/K₂CO₃, and vacuum distillation.

Data

Ring-Closure via Malic Acid and Amine Condensation (CN113321605A)

An alternative route employs malic acid and methylamine for cyclobutanediamide formation, followed by reduction:

Steps

-

Condensation : Malic acid + methylamine in toluene under reflux (18 hours).

-

Reduction : 3-Hydroxy-1-methylcyclobutanediamide + sodium borohydride/trimethyl borate in THF.

Data

Coupling of Phenothiazine and Pyrrolidinol Moieties

The propyl linker is introduced via alkylation or nucleophilic substitution. A hypothetical pathway involves:

Stepwise Protocol

-

Propylation : Reaction of 2-(trifluoromethyl)-10H-phenothiazine with 1-bromo-3-chloropropane to form 10-(3-chloropropyl) intermediate.

-

Amine Coupling : Reaction of the chloropropyl intermediate with 3-pyrrolidinol under basic conditions (e.g., K₂CO₃ in DMF).

Challenges

-

Regioselectivity: Ensuring substitution at the phenothiazine N-10 position.

-

Side Reactions: Competing oligomerization or over-alkylation.

Formation of the Monohydrochloride Salt

The final step involves protonation with HCl:

Procedure

-

Dissolve the free base in anhydrous ether or THF.

-

Bubble HCl gas or add concentrated HCl dropwise.

-

Isolate via filtration and recrystallize from ethanol/ether.

Characterization

-

Melting Point : Dependent on purity (expected >200°C).

-

Solubility : Enhanced water solubility due to salt formation.

Comparative Analysis of Synthetic Routes

Optimization and Industrial Considerations

Analyse Des Réactions Chimiques

Applications de recherche scientifique

L'étoricoxib a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition sélective de la COX-2.

Biologie : Investigé pour ses effets sur les voies inflammatoires et son potentiel en tant qu'agent anti-inflammatoire.

Médecine : Utilisé dans les essais cliniques pour le traitement de conditions telles que la polyarthrite rhumatoïde et l'arthrose.

Mécanisme d'action

L'étoricoxib exerce ses effets en inhibant sélectivement l'enzyme cyclooxygénase-2 (COX-2). Cette enzyme est responsable de la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation. En inhibant la COX-2, l'étoricoxib réduit la production de prostaglandines, réduisant ainsi l'inflammation et la douleur. La sélectivité de l'étoricoxib pour la COX-2 par rapport à la cyclooxygénase-1 (COX-1) minimise les effets secondaires gastro-intestinaux généralement associés aux inhibiteurs non sélectifs de la COX.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of phenothiazine hybrids, including those similar to 3-Pyrrolidinol derivatives, in cancer treatment. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, phenothiazine derivatives have been shown to induce apoptosis in breast cancer cell lines (e.g., MCF-7) and possess multidrug resistance-reversing properties . The mechanism often involves the inhibition of tubulin polymerization and modulation of multiple signaling pathways associated with cancer cell survival.

Antimicrobial Properties

Phenothiazine-based compounds exhibit promising antibacterial and antifungal activities. Research indicates that these compounds can disrupt microbial cell membranes and inhibit essential enzymatic functions within pathogens. Their effectiveness against resistant strains makes them valuable in the development of new antimicrobial agents .

Neuropharmacological Effects

The central nervous system effects of phenothiazine derivatives are well-documented, with applications in treating conditions such as schizophrenia and bipolar disorder. The hybridization approach has been utilized to enhance the therapeutic efficacy while minimizing side effects typically associated with traditional antipsychotics. Compounds like 3-Pyrrolidinol may offer improved receptor selectivity and reduced extrapyramidal symptoms compared to older medications .

Structure-Activity Relationship (SAR)

The structural modifications in phenothiazine derivatives significantly influence their biological activities. The introduction of trifluoromethyl groups has been linked to enhanced lipophilicity and bioavailability, which can lead to improved pharmacodynamic profiles. Studies suggest that specific substitutions on the phenyl ring can optimize anticancer potency and selectivity against tumor cells while reducing toxicity to normal cells .

Case Study 1: Anticancer Efficacy

A study investigated a series of phenothiazine-triazole hybrids, revealing that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil. These compounds demonstrated selective cytotoxicity against various cancer cell lines, indicating their potential as effective anticancer agents .

Case Study 2: Antimicrobial Activity

Another research effort focused on the synthesis of novel phenothiazine derivatives with enhanced antibacterial properties. In vitro assays showed that these compounds effectively inhibited the growth of resistant bacterial strains, suggesting their potential role in combating antibiotic resistance .

Mécanisme D'action

Etoricoxib exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the synthesis of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, etoricoxib reduces the production of prostaglandins, thereby reducing inflammation and pain . The selectivity of etoricoxib for COX-2 over cyclooxygenase-1 (COX-1) minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Comparaison Avec Des Composés Similaires

Structural Comparison

The structural differences between "3-Pyrrolidinol, 1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, monohydrochloride" and related phenothiazine derivatives are summarized below:

Key Observations :

- Side Chain: The target compound’s pyrrolidinol group introduces a hydroxyl moiety, which may enhance hydrogen-bonding interactions compared to the piperazine-ethanol (fluphenazine) or dimethylaminopropyl (triflupromazine) chains .

Pharmacological Activity Comparison

Phenothiazines primarily act as dopamine (D₂) and serotonin (5-HT₂) receptor antagonists. Side-chain modifications dictate receptor affinity and clinical use:

Key Findings :

- The target compound’s pyrrolidinol side chain may confer unique pharmacokinetics, as hydroxyl groups often slow metabolism compared to tertiary amines (e.g., triflupromazine) .

- Fluphenazine’s piperazine-ethanol chain enhances D₂ receptor binding, making it a high-potency antipsychotic .

- Triflupromazine’s dimethylaminopropyl chain reduces potency compared to fluphenazine but broadens its antiemetic utility .

Physicochemical and Stability Comparison

Notes:

Activité Biologique

3-Pyrrolidinol, 1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, monohydrochloride is a compound derived from phenothiazine, a class of compounds known for their diverse biological activities, particularly in pharmacology. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. The presence of the trifluoromethyl group and the phenothiazine moiety contributes to its unique properties and biological effects.

Phenothiazine derivatives have been studied extensively for their roles as antipsychotic agents and their effects on various biological pathways. The mechanisms by which 3-Pyrrolidinol exerts its biological effects include:

- Dopamine Receptor Antagonism : Similar to other phenothiazines, this compound likely interacts with dopamine receptors, influencing neurotransmission.

- Inhibition of Dynamin : Research indicates that phenothiazine derivatives can inhibit dynamin and clathrin-mediated endocytosis, impacting cellular uptake processes .

- Cytotoxic Effects on Cancer Cells : Studies have shown that phenothiazine hybrids can induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties .

Anticancer Activity

Recent studies have demonstrated that phenothiazine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 3.5 | Selective apoptosis induction |

| PC-3 (prostate cancer) | 10.0 | Moderate cytotoxicity |

| MGC-803 (gastric cancer) | 5.0 | Strong antiproliferative activity |

These results indicate that the compound may selectively target tumor cells while exhibiting reduced toxicity to normal cells .

Receptor Binding Affinity

The binding affinity of related compounds to specific receptors has been evaluated. For example, fluoro-substituted pyrrolo derivatives have shown high affinity for corticotropin-releasing hormone type 1 receptor (CRHR1), suggesting similar potential for the phenothiazine derivative in modulating neuroendocrine functions .

Case Studies

- In Vivo Tumor Growth Inhibition : A study involving xenograft models demonstrated that a phenothiazine derivative effectively inhibited tumor growth in severe combined immunodeficiency mice. This suggests that compounds like 3-Pyrrolidinol could be developed into therapeutic agents against specific cancers .

- Antipsychotic Effects : Clinical studies have shown that phenothiazines are effective in treating schizophrenia and other psychotic disorders by modulating dopaminergic activity in the brain . The specific compound's effects on mood stabilization and anxiety reduction warrant further investigation.

Q & A

Basic Research Questions

What are the recommended synthetic routes for synthesizing 3-Pyrrolidinol, 1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-, monohydrochloride, and how can yield optimization be achieved?

Methodological Answer:

Synthesis typically involves coupling phenothiazine derivatives with pyrrolidinol via a propyl linker. A key intermediate is 2-(trifluoromethyl)-10H-phenothiazine, which undergoes alkylation with 3-chloropropylpyrrolidinol, followed by hydrochloride salt formation. To optimize yields:

- Use anhydrous tetrahydrofuran (THF) as a solvent for alkylation to minimize side reactions .

- Monitor reaction progress via TLC or HPLC, targeting >95% purity before salt formation .

- Optimize stoichiometry (e.g., 1:1.2 molar ratio of phenothiazine to alkylating agent) to reduce unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.